molecular formula C16H23NO2Si B586822 1-Boc-2-trimethylsilanyl-indole CAS No. 146337-49-7

1-Boc-2-trimethylsilanyl-indole

Cat. No.: B586822
CAS No.: 146337-49-7
M. Wt: 289.45
InChI Key: ABGOFOVJJKPFNA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate: is an organic compound that features a tert-butyl group, a trimethylsilyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-trimethylsilanyl-indole typically involves the protection of functional groups and the introduction of the tert-butyl and trimethylsilyl groups. One common method involves the use of tert-butyl chloroformate and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 1-Boc-2-trimethylsilanyl-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s indole moiety is of particular interest in medicinal chemistry due to its presence in many biologically active molecules. It can be used in the design of new drugs targeting various biological pathways .

Industry: In the chemical industry, this compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-Boc-2-trimethylsilanyl-indole involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

  • tert-Butyl 2-(trimethylgermyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(triethylsilyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(triisopropylsilyl)-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide steric hindrance and stability. This combination allows for selective reactions and protection of functional groups during synthesis .

Properties

IUPAC Name

tert-butyl 2-trimethylsilylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-13-10-8-7-9-12(13)11-14(17)20(4,5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGOFOVJJKPFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698638
Record name tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146337-49-7
Record name tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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